SLIGKV-NH2

描述

SLIGKV-NH2 is a protease-activated receptor 2 (PAR 2) agonist . It corresponds to the tethered ligand exposed by trypsin cleavage of PAR-2 . It is a potent mitogen for vascular smooth muscle cells and stimulates proliferation of growth-arrested cells .

Molecular Structure Analysis

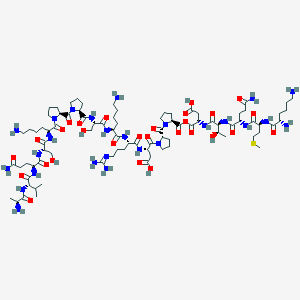

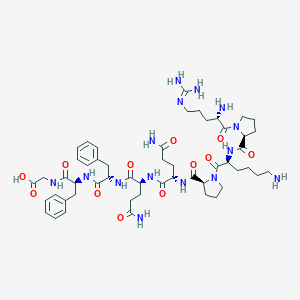

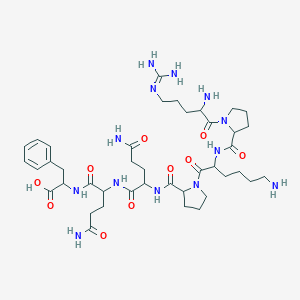

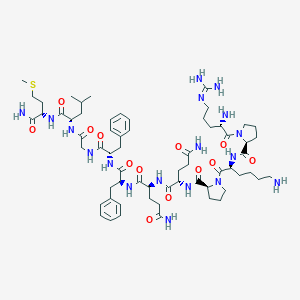

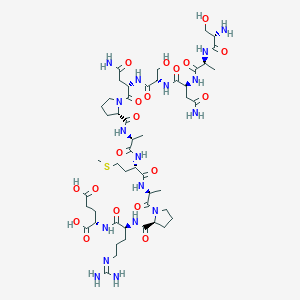

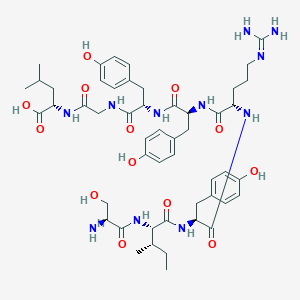

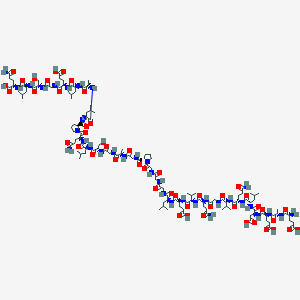

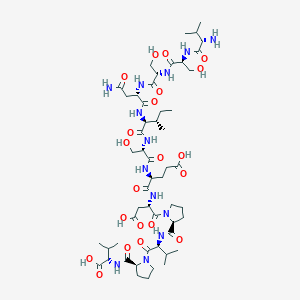

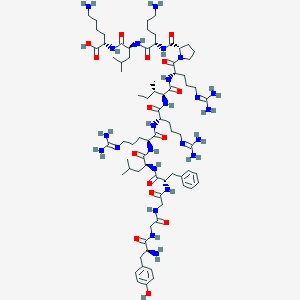

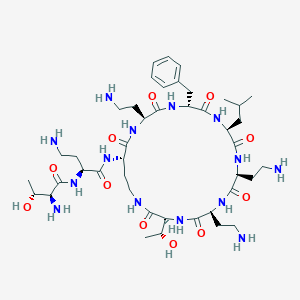

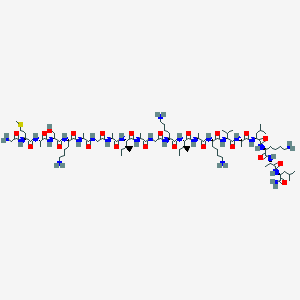

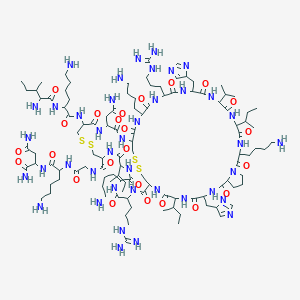

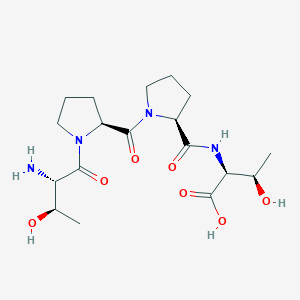

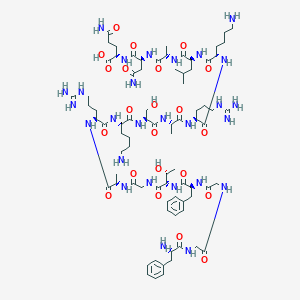

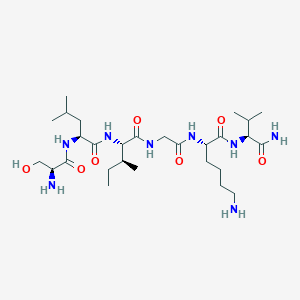

This compound has a molecular weight of 614.78 and a formula of C28H54N8O7 . The peptide sequence is SLIGKV, with a modification of a C-terminal amide on Val-6 .Physical And Chemical Properties Analysis

This compound is soluble to 1 mg/ml in water . . It should be stored at -20°C .科学研究应用

蛋白酶激活受体激动剂

SLIGKV-NH2 是一种蛋白酶激活受体 2 (PAR 2) 激动剂 . 它对应于胰蛋白酶切割 PAR-2 后暴露的拴系配体 . 这一特性使其可用于研究以研究受体功能 .

表皮通透性屏障恢复

研究表明,this compound 可能参与表皮通透性屏障的恢复 . 研究发现,使用氨甲环酸可以预防蛋白酶活性增加,并减少 Cry j1 诱导的屏障恢复延迟 .

过敏反应研究

This compound 已用于研究过敏反应 . 具体来说,它被用来研究日本柳杉 (Cryptomeria japonica) 的主要花粉过敏原 Cry j1 对人表皮角质形成细胞的影响 .

胆囊收缩反应

This compound 被发现可诱导豚鼠胆囊浓度依赖性收缩反应 . 这使其在与胆囊功能和疾病相关的研究中非常有用 .

血管舒张研究

作用机制

Target of Action

Sligkv-NH2 is a potent agonist of the Protease-Activated Receptor 2 (PAR2) . PAR2 is a G-protein-coupled receptor that exists in several cell types and is expressed in the respiratory and gastrointestinal tracts . The activation of PAR2 is closely correlated with inflammatory responses in various cells and tissues .

Mode of Action

The mode of action of this compound involves its interaction with PAR2. Endogenous activation of PAR2 by the protease trypsin exposes the tethered peptide SLIGKV, which activates several different G protein-mediated signaling pathways . This compound corresponds to this trypsin-exposed tethered ligand . It binds to the transmembrane bundle of PAR2, leading to the activation of intracellular signaling pathways associated with inflammation and cancer .

Biochemical Pathways

The activation of PAR2 by this compound affects several biochemical pathways. For instance, it has been reported that this compound can slightly enhance mucin secretion by human bronchial epithelial cells in vitro . Additionally, this compound can accelerate cell cycle progression and stimulate the growth of HepG2 cells .

Pharmacokinetics

It’s worth noting that the compound is soluble in water , which could potentially influence its bioavailability and distribution in the body.

Result of Action

The activation of PAR2 by this compound results in various molecular and cellular effects. For example, it can induce a weak but statistically significant increase in mucin secretion in human bronchial epithelial cells . It also stimulates the growth of HepG2 cells . In vivo, this compound triggers a concentration-dependent contractile response in the guinea-pig gallbladder .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the concentration of this compound can affect its efficacy, as evidenced by the concentration-dependent contractile response it triggers in the guinea-pig gallbladder . .

生化分析

Biochemical Properties

Sligkv-NH2 plays a significant role in biochemical reactions, particularly as a PAR2 agonist . It interacts with various enzymes and proteins, including those involved in the protease-activated receptor pathway . The nature of these interactions is primarily agonistic, meaning this compound enhances the activity of these biomolecules .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported to mildly enhance mucin secretion in human bronchial epithelial cells .

Molecular Mechanism

The mechanism of action of this compound is primarily through its role as a PAR2 agonist . It exerts its effects at the molecular level through binding interactions with biomolecules, activation of enzymes, and changes in gene expression .

Metabolic Pathways

This compound is involved in the protease-activated receptor pathway . It interacts with various enzymes and cofactors within this pathway

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters or binding proteins

属性

IUPAC Name |

(2S)-6-amino-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H54N8O7/c1-7-17(6)23(36-27(42)20(12-15(2)3)34-25(40)18(30)14-37)28(43)32-13-21(38)33-19(10-8-9-11-29)26(41)35-22(16(4)5)24(31)39/h15-20,22-23,37H,7-14,29-30H2,1-6H3,(H2,31,39)(H,32,43)(H,33,38)(H,34,40)(H,35,41)(H,36,42)/t17-,18-,19-,20-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOWDUIVVWDUEED-WAUHAFJUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H54N8O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70440595 | |

| Record name | SLIGKV-NH2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70440595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

614.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

190383-13-2 | |

| Record name | SLIGKV-NH2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70440595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。